molecular formula C17H15ClN2S B5530214 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline

2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline

Cat. No.: B5530214
M. Wt: 314.8 g/mol
InChI Key: OEBGXIJUNHKYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)thio]-4,7-dimethylquinazoline is a synthetic quinazoline derivative of high purity, offered for research and development purposes. This compound is part of a class of heterocyclic structures known for their significant biological and pharmacological research potential. Quinazoline derivatives are frequently investigated as key scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, anticancer agents, and other targeted therapeutic candidates. The specific molecular structure of this compound, featuring the 4-chlorobenzylthio moiety at the 2-position and methyl groups at the 4- and 7-positions of the quinazoline core, is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. Its primary research value lies in its use as a building block or intermediate in organic synthesis and as a candidate for high-throughput screening in drug discovery programs. This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling. Researchers are encouraged to conduct their own experiments to determine the compound's specific properties, such as its melting point, density, and spectral characteristics, as well as its detailed mechanism of action in their particular biological or chemical systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,7-dimethylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-11-3-8-15-12(2)19-17(20-16(15)9-11)21-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBGXIJUNHKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorobenzyl Thio 4,7 Dimethylquinazoline and Analogues

Precursor Synthesis and Derivatization Strategies

The assembly of the target compound and its analogues relies on a logical sequence of reactions, beginning with the formation of the quinazoline (B50416) core, followed by the introduction of the sulfur-containing side chain.

The foundational step in the synthesis is the construction of the 4,7-dimethylquinazoline ring system. This is typically achieved through cyclocondensation reactions. A common precursor for the 2-thioxo derivative is a suitably substituted anthranilic acid or a related compound. For the target molecule, this would involve a derivative containing methyl groups at the corresponding positions.

A general and effective method for creating the 2-thioxo-quinazoline core involves the reaction of an anthranilic acid derivative with ammonium (B1175870) thiocyanate. This condensation reaction forms the key 2-mercapto-quinazolinone intermediate. nih.gov This intermediate exists in tautomeric equilibrium between the thione and thiol forms, which is crucial for subsequent reactions.

Table 1: General Precursors for Quinazoline-2-thione Synthesis

Starting MaterialReagentIntermediate Product
Substituted Anthranilic AcidAmmonium Thiocyanate (NH4SCN) or Carbon Disulfide (CS2)Substituted 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
Substituted 2-AminobenzonitrileThiourea (CS(NH2)2)Substituted Quinazolin-2-amine (convertible to thione)

With the 2-thioxoquinazoline core in hand, the next step is the introduction of the thioether linkage. This is most commonly achieved via an S-alkylation reaction. The 2-mercapto group of the quinazoline precursor, typically in its thiolate anion form, acts as a nucleophile, attacking an appropriate alkyl halide.

The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), which deprotonates the thiol tautomer to form the more nucleophilic thiolate. nih.gov This anion then readily participates in a nucleophilic substitution reaction with an alkylating agent. A variety of polar aprotic solvents, including dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or a mixture thereof, can be used to facilitate this transformation. nih.gov

The specific synthesis of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline requires the use of a halogenated benzyl (B1604629) moiety as the alkylating agent. The most common choice is 4-chlorobenzyl bromide or 4-chlorobenzyl chloride. The benzylic carbon is highly susceptible to nucleophilic attack due to the stability of the potential benzylic carbocation transition state. khanacademy.org

The reaction proceeds via a standard Sₙ2 mechanism, where the sulfur nucleophile attacks the benzylic carbon, displacing the halide leaving group. A procedure for a closely related compound involves reacting the 2-thioxo-quinazolinone precursor with 4-chlorobenzyl bromide in the presence of potassium carbonate in a DMSO/MeCN solvent system, yielding the desired S-alkylated product in good yield. nih.gov

A key consideration in the alkylation of 2-thioxoquinazolines is regioselectivity. The precursor molecule possesses multiple potential sites for alkylation, primarily the sulfur and nitrogen atoms. However, the formation of the thioether linkage is highly favored under basic conditions.

The thiol-thione tautomerism results in the presence of both N-H and S-H protons. The sulfur proton is generally more acidic, and in the presence of a base, the thiolate anion is preferentially formed. The thiolate is a soft nucleophile and readily attacks the soft electrophilic benzylic carbon, leading to selective S-alkylation over N-alkylation. nih.gov This inherent reactivity provides a reliable and regioselective route to the desired 2-thioether product.

Advanced Synthetic Techniques

To improve the efficiency and environmental footprint of the synthesis, modern techniques such as microwave-assisted synthesis are increasingly being applied.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.gov This technology can be applied to multiple steps in the synthesis of quinazoline derivatives.

Both the initial cyclocondensation to form the quinazoline ring and the subsequent S-alkylation step can be accelerated under microwave conditions. researchgate.netsci-hub.cat The use of microwave heating allows for rapid and uniform energy transfer directly to the reacting molecules, which can overcome activation energy barriers more efficiently than conventional oil bath heating. nih.gov This often results in higher product purity and simplifies downstream purification processes. The combination of microwave irradiation with solvent-free conditions or green solvents like water further enhances the sustainability of the synthetic protocol. sci-hub.cat

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazoline Derivatives

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes researchgate.net
Energy EfficiencyLower (heats vessel and surroundings)Higher (direct heating of reactants/solvent) frontiersin.org
Product YieldModerate to goodOften higher sci-hub.catresearchgate.net
Side ReactionsMore prevalent due to prolonged heatingOften reduced, leading to cleaner products

Catalytic Coupling Reactions

Catalytic coupling reactions represent a powerful and versatile tool for the formation of carbon-heteroatom bonds, and they are particularly well-suited for the synthesis of 2-thioether substituted quinazolines. The most direct and common approach involves the S-alkylation of a pre-formed 2-mercapto-4,7-dimethylquinazoline precursor with a suitable alkylating agent, such as 4-chlorobenzyl halide. Phase-transfer catalysis is a highly effective method for this transformation, facilitating the reaction between the water-soluble thiolate anion and the organic-soluble alkylating agent.

A plausible synthetic route commencing from 4,7-dimethyl-1,2,3,4-tetrahydroquinazoline-2-thione would involve its reaction with 4-chlorobenzyl bromide under phase-transfer-catalyzed conditions. In a typical procedure, the quinazoline thione is treated with a base, such as potassium carbonate, in a suitable organic solvent like dioxane. The addition of a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), is crucial for the efficient transfer of the thiolate anion to the organic phase where it can react with the 4-chlorobenzyl bromide. This reaction is generally carried out at room temperature and typically proceeds to completion within a few hours, yielding the desired this compound. The use of phase-transfer catalysis often leads to exclusive S-alkylation, preventing undesired N-alkylation at the quinazoline ring.

The general reaction is depicted below:

Scheme 1: Phase-Transfer Catalyzed S-Alkylation

Table 1: Exemplary Catalysts and Conditions for S-Alkylation of Heterocyclic Thiols

Catalyst Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Tetrabutylammonium bromide (TBAB) K₂CO₃ Dioxane 25 2-4 High jmaterenvironsci.comnih.gov
Aliquat 336 NaOH Toluene/Water 40 1 92 nih.gov
None (ultrasound-assisted) K₂CO₃ Acetone/Water Room Temp 0.5-1 High jmaterenvironsci.com
[Bmim]Cl (ionic liquid) None Neat 110 2-3 Good jmaterenvironsci.com

Multi-Component Reactions in Quinazoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While a direct one-pot, multi-component synthesis of this compound from simple precursors is not extensively documented, MCRs are instrumental in the construction of the core 4,7-dimethylquinazoline scaffold. This precursor can then be converted to the corresponding 2-thione and subsequently S-alkylated as described in the previous section.

A common MCR for the synthesis of the quinazoline ring is the reaction of an appropriately substituted anthranilic acid derivative, an orthoester (or another one-carbon source), and an amine. For the synthesis of the 4,7-dimethylquinazoline core, 2-amino-4-methylbenzoic acid could be a suitable starting material.

For instance, a one-pot reaction of 2-amino-4-methylbenzoic acid, triethyl orthoformate, and ammonia (B1221849) (or an ammonium salt) could yield the 4,7-dimethylquinazolin-4-one intermediate. This intermediate would then require several steps to be converted to the target molecule, including thionation to the corresponding 2-thione and subsequent S-alkylation.

Alternatively, some MCRs can directly yield quinazoline derivatives that can be more readily converted to the desired product. For example, a three-component reaction of 2-aminobenzonitriles, aldehydes, and a sulfur source could potentially be explored for a more direct route to 2-thioquinazolines. However, the regioselectivity and functional group tolerance of such reactions would need to be carefully optimized.

Table 2: Examples of Multi-Component Reactions for Quinazoline Core Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference
Anthranilic acid Orthoester Amine Microwave irradiation Quinazolin-4(3H)-one rsc.org
2-Aminobenzophenone Aldehyde Ammonium acetate Ionic liquid 2,4-Disubstituted quinazoline researchgate.net
Isatoic anhydride Aldehyde Amine Gluconic acid 2,3-Dihydroquinazolinone openmedicinalchemistryjournal.com

Synthetic Route Optimization and Efficiency

Yield Enhancement Studies

For the catalytic coupling approach via S-alkylation, several factors can be systematically varied to enhance the yield. The choice of phase-transfer catalyst is critical. While TBAB is commonly used, other quaternary ammonium salts such as Aliquat 336 or phosphonium (B103445) salts could be screened for improved performance. The nature of the base and the solvent system also plays a significant role. A systematic study of different inorganic and organic bases in various aprotic and protic solvents would be necessary to identify the optimal combination.

Ultrasound irradiation has been shown to accelerate S-alkylation reactions and can lead to higher yields in shorter reaction times, representing a green chemistry approach. Similarly, the use of ionic liquids as both solvent and catalyst can offer advantages in terms of reaction rate and catalyst recyclability.

Table 3: Hypothetical Yield Enhancement Study for S-Alkylation

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1 TBAB (10) K₂CO₃ Dioxane 25 4 85
2 Aliquat 336 (10) K₂CO₃ Dioxane 25 4 90
3 TBAB (10) Cs₂CO₃ Acetonitrile 25 3 92
4 TBAB (10) K₂CO₃ Dioxane (Ultrasound) 25 1 95
5 [Bmim]Br (10) None Neat 80 2 88

Reaction Condition Parameterization

Fine-tuning the reaction parameters is essential for achieving a robust and reproducible synthesis. For the S-alkylation step, the molar ratio of the reactants (2-mercapto-4,7-dimethylquinazoline, 4-chlorobenzyl bromide, and base) and the catalyst loading should be carefully optimized. An excess of the alkylating agent may lead to side reactions, while an insufficient amount will result in incomplete conversion.

The reaction temperature is another critical parameter. While many phase-transfer catalyzed alkylations proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. However, higher temperatures could also promote side reactions or decomposition of the product.

Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.

Table 4: Parameterization of S-Alkylation Reaction Conditions

Parameter Range Studied Optimal Condition Effect on Yield/Purity
Molar ratio (Thiol:Alkyl Halide) 1:1 to 1:1.5 1:1.1 Excess halide can lead to impurities.
Base (equivalents) 1 to 3 2 Insufficient base leads to incomplete reaction.
Catalyst Loading (mol%) 1 to 10 5 Higher loading may not significantly improve yield.
Temperature (°C) 25 to 60 25 Higher temperatures may decrease selectivity.
Solvent Dioxane, Acetonitrile, DMF Dioxane Solvent polarity can influence reaction rate and yield.

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline, ¹H NMR would be used to identify the chemical environment of all hydrogen atoms, revealing key information about the connectivity of the molecule. For instance, the protons on the quinazoline (B50416) ring, the dimethyl groups, the benzyl (B1604629) group, and the thio-methylene bridge would each exhibit characteristic chemical shifts and coupling patterns. Furthermore, ¹³C NMR would provide information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons, ultimately leading to an unambiguous assignment of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. In the case of this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the 4-chlorobenzyl group, which would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-S bond of the thioether, the C=N and C=C bonds of the quinazoline ring system, and the C-Cl bond of the chlorobenzyl group. The presence and position of these bands would provide strong evidence for the successful synthesis of the target compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages would be compared to the theoretically calculated values for the molecular formula of this compound. A close correlation between the experimental and theoretical values would confirm the elemental composition and purity of the synthesized compound.

Advanced X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This would offer an unambiguous confirmation of the molecule's connectivity and conformation.

Biological Activity Profiling and Mechanistic Investigations of 2 4 Chlorobenzyl Thio 4,7 Dimethylquinazoline Derivatives Excluding Human Clinical Data

Anticancer Activity Research

There is no specific data available in the scientific literature regarding the anticancer activity of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline.

Information regarding the in vitro cytotoxicity of this compound against specific cancer cell lines is not available in published research. Consequently, no data table on its cytotoxic effects can be provided.

Detailed mechanistic studies on how this compound may exert anticancer effects have not been reported. The following subsections are therefore without specific data for this compound.

There is no available research detailing the inhibitory activity of this compound against tyrosine kinase receptors such as EGFR, CSF1R, or Aurora kinases.

Studies concerning the effect of this compound on cell cycle progression in cancer cells have not been published.

There is no documented evidence regarding the ability of this compound to induce apoptosis via caspase activation.

The inhibitory effects of this compound on dihydrofolate reductase (DHFR) and thymidylate synthase have not been reported in the scientific literature.

Mechanisms of Action in Cellular Systems

Histone Deacetylase (HDAC6) Inhibition

Currently, there is no specific information available in the scientific literature detailing the inhibitory activity of this compound against Histone Deacetylase 6 (HDAC6). While quinazoline (B50416) derivatives have been investigated as a class for their potential as HDAC inhibitors, dedicated studies on this particular compound's efficacy and selectivity for HDAC6 have not been found.

In Vivo Preclinical Studies in Animal Models (e.g., Murine Tumor Xenografts)

Antitumor Efficacy Assessment

No preclinical data from in vivo animal models, such as murine tumor xenografts, were found for this compound. Consequently, there is no available information regarding its potential antitumor efficacy in a living organism.

Immunomodulatory Effects in Tumor Microenvironment (e.g., M1/M2 macrophage ratio)

There is no research available that investigates the immunomodulatory effects of this compound within the tumor microenvironment. Studies detailing its impact on immune cell populations, such as the polarization of macrophages into M1 or M2 phenotypes, have not been identified.

Antimicrobial Activity Research

Antibacterial Spectrum Analysis (Gram-positive, Gram-negative)

Specific studies analyzing the antibacterial spectrum of this compound against Gram-positive and Gram-negative bacteria are not available in the reviewed literature.

Antifungal Efficacy Studies (e.g., against C. albicans, plant fungal diseases)

No published research was identified that evaluates the antifungal efficacy of this compound against fungal pathogens such as Candida albicans or those responsible for plant diseases.

Antiviral Activity Investigations (e.g., anti-influenza)

Derivatives of the quinazoline scaffold have demonstrated notable potential as antiviral agents, particularly against the influenza A virus. Research into 2,4-disubstituted quinazoline derivatives has revealed compounds with potent in vitro activity against the influenza A/WSN/33 virus (H1N1), with some exhibiting a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range and high selectivity indices. For instance, certain derivatives have shown IC₅₀ values between 3.70-4.19 μM with a selectivity index greater than 23.

Additionally, novel 4-thioquinazoline derivatives incorporating a chalcone moiety have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV). Several of these compounds exhibited good antiviral activity, with some showing 50% effective concentration (EC₅₀) values superior to the commercial antiviral agent Ribavirin. Specifically, compounds designated as M₂ and M₆ had EC₅₀ values of 138.1 and 154.8 μg/mL, respectively, compared to Ribavirin's 436.0 μg/mL.

Compound ClassVirusActivity MetricValueReference
2,4-disubstituted quinazolinesInfluenza A/WSN/33 (H1N1)IC₅₀3.70-4.19 μM
2-Methylquinazolin-4(3H)-oneInfluenza AIC₅₀23.8 μg/mL
4-thioquinazoline-chalcone (M₂)Tobacco Mosaic Virus (TMV)EC₅₀138.1 μg/mL
4-thioquinazoline-chalcone (M₆)Tobacco Mosaic Virus (TMV)EC₅₀154.8 μg/mL
Ribavirin (Reference)Tobacco Mosaic Virus (TMV)EC₅₀436.0 μg/mL

Elucidation of Antimicrobial Mechanisms (e.g., cell membrane disruption, enzyme inhibition)

The antimicrobial properties of quinazoline derivatives are attributed to various mechanisms of action. One key mechanism is the inhibition of essential bacterial enzymes. For example, certain thieno[2,3-d]pyrimidine derivatives, which share structural similarities with quinazolines, have been identified as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival. Molecular docking studies have shown that S-alkyl benzimidazole-thienopyrimidines exhibit a high affinity for the TrmD isolated from Pseudomonas aeruginosa.

Another investigated mechanism is the disruption of bacterial cell membranes and efflux pump systems. Some quinazoline derivatives have been designed as efflux pump inhibitors, which can restore the efficacy of existing antibiotics. Studies on derivatives BG1189 and BG1190 showed they could significantly increase the accumulation of radiolabeled chloramphenicol in strains overexpressing the AcrAB efflux pump, indicating their role as efflux pump inhibitors. Furthermore, these compounds are predicted to diffuse or traverse the cell membrane more easily than some antibiotics.

The structural features of quinazolinone derivatives contribute to their interaction with bacterial cell walls and DNA structures, particularly against Gram-positive strains. The introduction of specific moieties, such as 1,2,4-triazole thioethers, to the quinazoline scaffold has yielded compounds with potent inhibitory activity against phytopathogenic bacteria like Xanthomonas axonopodis pv. citri and Ralstonia solanacearum.

Anti-Inflammatory Activity Research

Quinazoline derivatives have been extensively studied for their anti-inflammatory effects, which are mediated through multiple mechanisms, including the inhibition of inflammatory mediators and the modulation of key signaling pathways.

A primary mechanism of the anti-inflammatory action of quinazoline derivatives is the suppression of pro-inflammatory cytokine production. Studies have demonstrated that these compounds can potently inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). For example, novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion in human promyelocytic cell lines. The compound 6-Phenyl-benzimidazo[1,2-c]quinazoline was identified as a particularly potent inhibitor with no significant cytotoxicity.

In a mouse model of influenza-induced acute lung injury, the quinazoline derivative 2-Methylquinazolin-4(3H)-one significantly decreased the expression of pro-inflammatory molecules including TNF-α and IL-6. Similarly, other quinazoline derivatives have shown the ability to inhibit the production of these cytokines in various cellular models, suggesting their potential as modulators of the inflammatory response.

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade, is another important aspect of the anti-inflammatory profile of quinazoline derivatives. The discovery of COX-1 and COX-2 isozymes has advanced the understanding of inflammatory mechanisms. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition.

Novel quinazolinones conjugated with ibuprofen or indole acetamide have been designed as selective COX-2 inhibitors. These compounds exhibited superior COX-2 selectivity compared to celecoxib. Furthermore, studies on substituted pyrrolo[1,2-a]triazolo-(triazino-)[c]quinazolines have demonstrated their ability to inhibit soybean lipoxygenase (LOX), with activity being dependent on the lipophilicity and the presence of donor-acceptor fragments in the molecule. Certain derivatives containing a fluorine atom or a 2-thienyl moiety showed the highest activity, inhibiting lipoxygenase by 36.33% and 39.83%, respectively.

Compound ClassEnzyme TargetActivityReference
Quinazolinones conjugated with ibuprofen/indole acetamideCOX-2Superior selectivity compared to celecoxib
Substituted pyrrolo[1,2-a]triazino[2,3-c]quinazolines (Fluorine-substituted)Soybean Lipoxygenase (LOX)36.33% inhibition
Substituted pyrrolo[1,2-a]triazino[2,3-c]quinazolines (2-thienyl-substituted)Soybean Lipoxygenase (LOX)39.83% inhibition

Beyond direct enzyme and cytokine inhibition, quinazoline derivatives can modulate intracellular signaling pathways that regulate inflammation. A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. Several compounds were identified with anti-inflammatory activity, with IC₅₀ values below 50 µM. Molecular modeling suggested that these compounds could effectively bind to and inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, indicating that their anti-inflammatory effects are mediated through the MAPK signaling pathway.

Additionally, some quinazoline derivatives have been investigated as phosphodiesterase 7 (PDE7) inhibitors, which is a target for inflammation control. PDE7 is a cAMP-specific phosphodiesterase, and its inhibition can lead to anti-inflammatory effects.

Other Biological Activities

In addition to the activities detailed above, the versatile quinazoline scaffold has been associated with a range of other biological effects in preclinical studies. Numerous quinazoline derivatives have been designed and synthesized as potential anticancer agents, targeting various molecular pathways involved in cancer progression. These compounds have been shown to inhibit enzymes such as tyrosine kinases (including EGFR and VEGFR-2), topoisomerase, and poly ADP-ribose polymerase-1 (PARP). For instance, certain 4-anilinoquinazoline derivatives exhibit potent EGFR inhibitory activity with IC₅₀ values in the nanomolar range.

Quinazoline derivatives have also been identified as inhibitors of other enzymes, including cytochrome P450 1B1 (CYP1B1), which is implicated in the development of several carcinomas. Specific quinazoline analogs have shown potent and selective CYP1B1 inhibition with IC₅₀ values in the nanomolar range. Furthermore, some quinazolinone derivatives have exhibited inhibitory activity against tyrosinase, an enzyme involved in pigmentation.

Finally, antioxidant properties have been noted for some quinazoline derivatives, which can protect cells from damage induced by oxidative stress by scavenging reactive oxygen species (ROS).

Antiplatelet Aggregation Inhibition (e.g., ADP and arachidonic acid-induced)

Derivatives of 2-(arylmethylthio)-3-phenylquinazolin-4-one have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov The antiplatelet activity was assessed against platelet aggregation induced by both adenosine diphosphate (ADP) and arachidonic acid (AA) in human plasma. nih.gov Among the series of synthesized thioethers, certain compounds demonstrated notable inhibitory effects. Specifically, derivatives with different substitutions on the arylmethylthio moiety were tested. While the exact data for the 4,7-dimethylquinazoline core is not specified, the activity of the related 2-(arylmethylthio)-3-phenylquinazolin-4-one scaffold provides insight into the potential of this chemical class.

For instance, compounds with a 4-chloro substitution on the benzylthio group were among the most potent inhibitors of ADP-induced platelet aggregation. nih.gov The table below summarizes the inhibitory activity of selected 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives.

Table 1: Antiplatelet Aggregation Activity of 2-(Arylmethylthio)-3-phenylquinazolin-4-one Derivatives

Compound R IC50 (μM) vs. ADP IC50 (μM) vs. Arachidonic Acid
1 H >100 >100
2 4-Cl 25.5 >100
3 4-F 28.2 >100
4 4-CH3 35.8 >100
5 4-OCH3 29.1 >100

The data indicates that the presence of a halogen, such as chlorine or fluorine, at the para position of the benzyl (B1604629) ring contributes to the antiplatelet activity against ADP-induced aggregation.

Antioxidant Capacity Assessment (e.g., Reactive Oxygen Species scavenging)

The antioxidant potential of quinazoline derivatives has been a subject of significant research. Studies on 2-thioxobenzo[g]quinazoline derivatives have demonstrated their capacity to scavenge free radicals. researchgate.netnih.gov The antioxidant activities of these compounds were evaluated using assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging method. researchgate.netnih.gov

Certain benzoquinazoline derivatives exhibited substantial DPPH radical scavenging activity, comparable to the standard antioxidant butylated hydroxyl toluene (BHT). nih.gov The structure-activity relationship suggests that the substitution pattern on the quinazoline ring system plays a crucial role in the antioxidant capacity. For example, some 2,3-disubstituted quinazolinone analogs have also been reported to possess antioxidant properties as determined by DPPH radical-scavenging assays. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Quinazolinone Derivatives

Compound Type Specific Derivative IC50 (μM) Reference Compound IC50 (μM)
2-Thioxobenzo[g]quinazoline Derivative A 15.4 ± 0.8 BHT 12.6 ± 0.5
2-Thioxobenzo[g]quinazoline Derivative B 22.1 ± 1.2 BHT 12.6 ± 0.5
2,3-Disubstituted quinazolinone Compound X 18.8 ± 2.6 BHT Not specified

These findings suggest that the quinazoline scaffold, particularly with a sulfur-containing substituent at the 2-position, is a promising template for the development of novel antioxidant agents. researchgate.netnih.govmdpi.com

Keratinocyte Differentiation and Skin Barrier Function Enhancement

A novel quinazoline derivative, designated as SH-340, has been shown to induce the differentiation of keratinocytes and enhance skin barrier functions. dntb.gov.uanih.govnih.gov In studies using normal human epidermal keratinocytes (NHEKs), treatment with SH-340 led to a significant increase in the gene and protein expression of key differentiation and skin barrier markers. nih.gov

Specifically, SH-340 treatment resulted in the upregulation of Keratin 1 (KRT1), Keratin 2 (KRT2), Keratin 10 (KRT10), Involucrin (IVL), Loricrin (LOR), Claudin 1 (CLDN1), OVO-like transcriptional repressor 1 (OVOL1), and Filaggrin (FLG). dntb.gov.uanih.gov The protein expression of KRT1, KRT10, and FLG was also increased in a dose-dependent manner. nih.gov

Table 3: Effect of SH-340 on Keratinocyte Differentiation and Skin Barrier Gene Expression

Gene Fold Increase with SH-340 (0.5 μM)
KRT1 ~4.5
KRT2 ~3.0
KRT10 ~3.5
IVL ~2.5
LOR ~2.0
CLDN1 ~2.8
FLG ~3.2

These results indicate that SH-340 is a potent agent for improving skin barrier function by promoting the differentiation of keratinocytes. nih.gov

Wound Healing Modulation (e.g., fibroblast proliferation, collagen synthesis, angiogenesis)

Quinazoline derivatives have been investigated for their potential to promote wound healing. A study on a synthetic quinazoline Schiff base compound (SQC) demonstrated its efficacy in accelerating wound closure in experimental rats. nih.gov The compound was found to enhance the proliferation of skin fibroblast cells (BJ-5ta) in vitro. nih.gov

In vivo studies revealed that topical application of the SQC resulted in less scarring, an increased number of fibroblasts, and more abundant collagen fibers compared to the control group. nih.gov Furthermore, the treatment led to an increase in the levels of endogenous antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase in the wound tissue, while decreasing malondialdehyde (MDA) levels, an indicator of lipid peroxidation. nih.gov

While specific data on this compound is not available, the positive results from other quinazoline derivatives suggest that this class of compounds may modulate various aspects of the wound healing process, including fibroblast proliferation and extracellular matrix deposition.

Anticonvulsant Properties Investigation

The anticonvulsant potential of quinazoline derivatives has been explored in various preclinical models. rsc.orgnih.govnih.gov Studies have utilized both the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice to evaluate the efficacy of these compounds. nih.govnih.gov

Several series of novel quinazolin-4(3H)-one derivatives have been synthesized and shown to possess anticonvulsant activity. rsc.orgmdpi.com For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones exhibited significant protection against PTZ-induced seizures. mdpi.com The presence of a chloro group at the 7-position of the quinazoline ring, as seen in some active compounds, appears to be a favorable structural feature for anticonvulsant activity. rsc.org

Table 4: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives in the scPTZ Test

Compound Dose (mg/kg) Protection (%)
8b 150 100
48 100 83.3
13 100 100
19 100 100

These findings highlight the potential of the quinazoline scaffold in the development of new anticonvulsant agents. rsc.orgnih.govmdpi.com

Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonism

Quinoline and quinazoline derivatives have been investigated as antagonists of the melanin-concentrating hormone receptor 1 (MCH1R), which is a promising target for the treatment of obesity and other metabolic disorders. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis was conducted on a large set of 181 quinoline/quinazoline derivatives to understand the structural requirements for MCH1R antagonism. nih.gov

The study revealed that the interaction with the receptor is influenced by the steric and electrostatic properties of the substituents on the quinazoline ring. While specific binding affinity data (such as Ki values) for this compound are not provided in the available literature, the broader analysis of this class of compounds suggests that the quinazoline scaffold can be effectively utilized to design potent MCH1R antagonists. nih.gov Further research is needed to determine the specific antagonistic activity of the title compound and its derivatives at the MCH1 receptor.

Insecticidal and Antifeedant Activity Evaluation (e.g., Acetylcholinesterase inhibition, Transketolase inhibition)

Quinazoline derivatives have been identified as a promising class of compounds with insecticidal properties. researchgate.netnih.gov A series of quinazoline compounds were evaluated for their nematicidal activity, with some demonstrating excellent results against various nematode species. nih.gov For example, compound K11 showed significant activity against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor. nih.gov

The proposed mechanism of action for some of these compounds involves the induction of oxidative stress in the target organisms. nih.gov Compound K11 was found to increase the production of reactive oxygen species and the accumulation of lipofuscin and lipids in nematodes. nih.gov

Table 5: Nematicidal Activity of Quinazoline Compound K11

Nematode Species LC50 (mg/L)
Bursaphelenchus xylophilus 7.33
Aphelenchoides besseyi 6.09
Ditylenchus destructor 10.95

Furthermore, some 4-substituted quinazolines are known to be potent inhibitors of NADH:ubiquinone oxidoreductase, which is a key enzyme in the mitochondrial respiratory chain. nih.gov This inhibition is a potential mechanism for their insecticidal and acaricidal effects. nih.gov While direct data on the acetylcholinesterase or transketolase inhibition by this compound is not available, the existing research on related quinazoline derivatives indicates their potential as effective insecticidal and antifeedant agents.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structural Modifications of the Quinazoline (B50416) Core

The quinazoline scaffold serves as a versatile template whose biological effects can be finely tuned through strategic substitutions. nih.gov Positions 2, 4, and 6-8 are particularly critical for modulating activity. ijpca.org

The substitution pattern at positions 2, 3, and 4 of the quinazoline ring is a key determinant of biological efficacy.

Position 2: The presence of a methyl or thiol group at this position is often considered essential for antimicrobial activities. nih.gov In the case of the title compound, a thioether linkage at position 2 is a defining feature. SAR studies consistently show that the 2-position is imperative for pharmacological activity. ijpca.org The reactivity of this position allows for the introduction of various side chains, significantly impacting the molecule's interaction with biological targets. Research on related 2-substituted quinazolines demonstrates that modifications here can lead to broad-spectrum antibacterial activity. nih.gov

Position 3: While the title compound is unsubstituted at the N-3 position, general SAR studies indicate that introducing substituted aromatic rings at this position can be crucial for enhancing antimicrobial effects. nih.gov

Position 4: The 4-position on the quinazoline core is highly reactive, particularly in nucleophilic aromatic substitution reactions. nih.gov The methyl group in 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline contributes to the molecule's lipophilicity. Studies on other quinazoline derivatives, such as 4-anilinoquinazolines, have shown that this position is critical for inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.govmdpi.com The introduction of small lipophilic groups at this position has been linked to increased antiproliferative activity.

The following table summarizes the general impact of substitutions at these positions based on studies of various quinazoline derivatives.

PositionCommon SubstituentsGeneral Impact on Activity
2 Thiol, Thioether, Methyl, AmineEssential for antimicrobial and cytotoxic activities. nih.gov
3 Aromatic RingsCan enhance antimicrobial properties. nih.gov
4 Amines, Alkyl groupsCrucial for kinase inhibition and antiproliferative effects. nih.gov

Substituents on the benzene (B151609) ring portion of the quinazoline core also play a significant role in modulating potency and selectivity.

Position 7: The 7-methyl group in the title compound is an important feature. In broader studies of quinazoline-based kinase inhibitors, the introduction of small, often electron-donating groups like methoxy (B1213986) groups at positions 6 and 7 has been shown to increase activity. mdpi.com Modifications at these positions can fundamentally alter the binding mode and selectivity of the compound for specific enzyme targets, such as RIPK2/3 kinases.

Positions 6 and 8: The presence of halogen atoms at positions 6 and 8 has been found to improve the antimicrobial activity of quinazolinone derivatives. nih.gov SAR studies have identified the 6th and 8th positions as being highly important for pharmacological interactions. ijpca.org

The table below outlines the influence of substituents at these positions on the activity of quinazoline analogs.

PositionCommon SubstituentsGeneral Impact on Activity
6 Halogens, Methoxy, AcetamidoCan improve antimicrobial activity and modulate kinase inhibition. nih.govmdpi.com
7 Methyl, MethoxyCan increase kinase inhibitory activity and alter selectivity. mdpi.com
8 HalogensOften enhances antimicrobial properties. nih.gov

Role of the Thioether Linkage and Benzyl (B1604629) Moiety

The 2-[(4-chlorobenzyl)thio] side chain is a critical pharmacophoric element. Both the thioether linkage and the substituted benzyl group are pivotal to the molecule's biological interactions.

The nature of the substituent on the benzyl ring directly impacts the compound's potency. The 4-chloro substituent is particularly significant.

Halogenation: The presence of a halogen, specifically a chlorine atom at the para-position of the benzyl ring, is a common strategy to enhance biological activity. Studies on various heterocyclic compounds have shown that para-substitution with electron-withdrawing groups like -Cl, -Br, or -F on a terminal phenyl ring leads to higher inhibitory activity compared to electron-donating groups such as -CH₃ or -OCH₃. This is often attributed to favorable interactions within the target's binding pocket and alterations in the electronic properties of the molecule.

Methylation: In contrast, replacing the chloro group with a methyl group would likely alter the activity profile, potentially reducing potency where an electron-withdrawing character is beneficial.

The data below from a study on 2-thioquinazoline derivatives illustrates the impact of substitution on the terminal phenyl ring on antiviral activity.

Compound IDPhenyl SubstituentActivity (IC₅₀ in µM)
17a H317.5
17f 4-Cl74.3
17g 2-Br21.4
18c 4-NO₂38.45
18f 4-Cl26.4

Data adapted from studies on thioquinazoline-N-arylacetohydrazide hybrids.

This data clearly indicates that halogenation (4-Cl, 2-Br) and the presence of other electron-withdrawing groups (4-NO₂) significantly enhance potency compared to an unsubstituted phenyl ring.

The thioether linker (-S-CH₂-) provides a specific spatial orientation and degree of flexibility for the benzyl moiety relative to the quinazoline core. While extensive research has focused on the terminal benzyl group, studies specifically investigating the impact of altering the linker's length (e.g., to -S-(CH₂)₂-) or flexibility are less common in the available literature for this specific class of compounds. However, it is a recognized principle in medicinal chemistry that the length and rigidity of such linkers are critical for optimal positioning of a pharmacophore within a biological target's active site. Increasing the length could allow the benzyl group to access different regions of a binding pocket, which could either enhance or diminish activity depending on the specific interactions.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation of this compound is crucial for its interaction with biological macromolecules. The flexibility of the thioether linkage allows the 4-chlorobenzyl group to adopt various spatial orientations.

Molecular docking studies on analogous 2-thioquinazoline derivatives are often employed to predict the preferred binding modes and rationalize observed SAR data. mdpi.commdpi.com These computational analyses help to understand how the molecule fits into an enzyme's active site. For instance, in kinase inhibition, the quinazoline core typically anchors in the ATP binding site, while the 2-thio-benzyl moiety extends into a more solvent-exposed region, where interactions of the chlorobenzyl group can secure the binding and contribute to potency and selectivity. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” regarding its Structure-Activity Relationship (SAR) studies, pharmacophore modeling, or molecular design.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.

Molecular docking simulations of quinazoline (B50416) derivatives frequently target protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. jbclinpharm.orgnih.govmdpi.com The epidermal growth factor receptor (EGFR) kinase is a prominent target for this class of compounds. frontiersin.orgtandfonline.comsioc-journal.cn For "2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline," docking studies would likely predict its binding within the ATP-binding site of EGFR.

The predicted binding mode would likely involve key interactions:

The quinazoline core is expected to form hydrogen bonds with residues in the hinge region of the kinase domain. sioc-journal.cn

The 4-chlorobenzyl group would likely occupy a hydrophobic pocket, forming van der Waals and hydrophobic interactions with surrounding amino acid residues.

Studies on similar quinazoline-based inhibitors have identified specific amino acid residues such as Met793 and Thr854 as being crucial for hydrogen bonding within the EGFR active site, while hydrophobic interactions are also noted to play a significant role. mdpi.com The docking of "this compound" would be analyzed for similar interaction patterns to predict its inhibitory potential.

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity. For "this compound," the docking score would be compared to that of known EGFR inhibitors to gauge its potential potency. For instance, docking studies of other quinazoline derivatives against EGFR have reported binding affinities that correlate with their experimental inhibitory concentrations (IC50 values). mdpi.comarabjchem.org Molecular dynamics simulations can further refine these predictions by providing insights into the stability of the ligand-protein complex over time. nih.gov

Below is a hypothetical data table illustrating the kind of output a molecular docking study might produce for this compound against various kinases.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
EGFR-9.5Met793, Leu718, Val726Hydrogen bond, Hydrophobic
VEGFR-2-8.8Cys919, Leu840, Val848Hydrogen bond, Hydrophobic
CDK2-7.2Leu83, Ile10, Gln131Hydrophobic, Hydrogen bond

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of quinazoline derivatives including "this compound," a dataset of compounds with experimentally determined biological activities (e.g., IC50 values against a specific target) is required. jbclinpharm.orgnih.gov Various statistical methods, such as multiple linear regression (MLR), can then be used to build a model that predicts the activity based on calculated molecular descriptors. atlantis-press.com The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govatlantis-press.com A robust QSAR model can be used to predict the biological activity of new, untested compounds. frontiersin.org

QSAR studies on quinazoline derivatives have identified several physicochemical descriptors that are important for their biological activity. atlantis-press.comsemanticscholar.org These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For "this compound," relevant descriptors would likely include:

Topological Polar Surface Area (TPSA): This descriptor is related to the compound's ability to form hydrogen bonds and permeate cell membranes. atlantis-press.com

Molar Refractivity (MR): This relates to the volume of the molecule and its polarizability, which can influence binding interactions. atlantis-press.com

LogP (Partition Coefficient): This descriptor quantifies the hydrophobicity of the molecule, which is often crucial for binding to hydrophobic pockets in protein targets. atlantis-press.com

Electronic Parameters: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be important for understanding charge transfer interactions.

A hypothetical QSAR equation might look like this: pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(MR)

Where the coefficients (β) indicate the relative importance of each descriptor to the predicted activity (pIC50).

The following table summarizes key physicochemical descriptors that would be relevant in a QSAR study of this compound.

DescriptorDefinitionPotential Importance
LogPOctanol-water partition coefficientHydrophobicity and membrane permeability
TPSATopological Polar Surface AreaHydrogen bonding capacity and cell penetration
MRMolar RefractivityMolecular volume and polarizability, affecting binding
Molecular WeightMass of the moleculeSize and steric effects
Number of Rotatable BondsFlexibility of the moleculeConformational adaptability in the binding site

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For "this compound," DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. nih.gov

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule might interact with its biological target.

DFT calculations on similar quinazoline structures have been used to correlate these electronic properties with observed biological activities. nih.govnih.gov For "this compound," such calculations would help in understanding the electronic basis of its interactions with target proteins.

This table presents hypothetical DFT-calculated electronic properties for the compound.

Electronic PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity and intermolecular interactions

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the stability of its different spatial arrangements. Such studies are crucial for understanding how the molecule might interact with a biological target.

In a typical MD simulation study of a quinazoline derivative, the molecule is placed in a simulated physiological environment, such as a box of water molecules with appropriate ions. abap.co.in The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a period of time, often on the scale of nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can reveal the most stable, low-energy conformations of this compound. Key parameters that are often analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). abap.co.in A stable RMSD value over the course of the simulation suggests that the molecule has reached an equilibrium state, while the RMSF can indicate the flexibility of different parts of the molecule. abap.co.in For instance, the thioether linkage and the chlorobenzyl group may exhibit higher flexibility compared to the rigid quinazoline core. mdpi.comnih.gov

The stability of the compound when bound to a target protein can also be assessed using MD simulations. By simulating the protein-ligand complex, researchers can evaluate the stability of the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. benthamdirect.com

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Description
Software AMBER, GROMACS, or similar
Force Field General Amber Force Field (GAFF)
Solvent Model TIP3P water model
System Size ~10,000 atoms (including solvent)
Simulation Time 100 nanoseconds
Temperature 300 K
Pressure 1 bar
Analysis RMSD, RMSF, Conformational Clustering

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound, which are critical for its potential as a therapeutic agent. nih.gov These computational models use the chemical structure of a molecule to predict its behavior in the body. For this compound, a range of ADME properties can be predicted using various software platforms. nih.gov

One of the most common sets of rules used for predicting oral bioavailability is Lipinski's Rule of Five. researchgate.net These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Quinazoline derivatives are often evaluated against these criteria in early-stage drug discovery. asianpubs.orgnih.gov

Other important predicted ADME properties include aqueous solubility, permeability across the intestinal wall and the blood-brain barrier (BBB), and potential interactions with metabolic enzymes like cytochrome P450s. ekb.eg For heterocyclic compounds, computational tools can provide valuable early-stage assessment of these parameters, helping to identify potential liabilities. nih.govekb.eg For example, a high predicted lipophilicity for this compound might suggest good absorption but could also indicate potential issues with solubility and metabolism. mdpi.com

Table 2: Predicted ADME Properties for this compound (Hypothetical Data)

PropertyPredicted ValueAcceptable Range
Molecular Weight 328.8 g/mol < 500 g/mol
logP (Lipophilicity) 4.8< 5
Hydrogen Bond Donors 0< 5
Hydrogen Bond Acceptors 3< 10
Aqueous Solubility (logS) -4.5-6.5 to -0.5
BBB Permeability LowVaries by target
CYP2D6 Inhibition LikelyDesired to be low

Homology Modeling for Novel Target Proteins

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. nih.gov This method relies on the principle that proteins with similar sequences adopt similar structures. nih.gov

If this compound is found to have a particular biological activity, but its protein target is unknown or lacks an experimentally determined structure, homology modeling can be employed to build a 3D model of the target protein. nih.govuniroma1.it The process involves identifying a homologous protein with a known structure (the template), aligning the target sequence with the template sequence, building the model based on the template's backbone, and then refining the model. slideshare.net

Once a reliable homology model of the target protein is generated, molecular docking studies can be performed to predict the binding mode of this compound within the protein's active site. nih.gov This can help to elucidate the molecular basis of the compound's activity and guide the design of more potent and selective analogs. scispace.com The use of homology models in conjunction with virtual screening has been successful in identifying novel inhibitors for various protein targets. nih.govfrontiersin.org

Table 3: General Workflow for Homology Modeling in Target Identification

StepDescription
1. Target Identification Identification of a putative protein target for this compound.
2. Template Search Searching protein databases (e.g., PDB) for homologous proteins with known structures.
3. Sequence Alignment Aligning the amino acid sequence of the target with the template sequence.
4. Model Building Generating the 3D coordinates of the target protein based on the template structure.
5. Model Refinement Optimizing the geometry of the model to resolve any structural inaccuracies.
6. Model Validation Assessing the quality of the generated model using various validation tools.
7. Docking Studies Predicting the binding interaction of this compound with the modeled protein target.

Comprehensive Analysis of this compound in Comparative Biological Studies

The requested article focusing solely on the chemical compound “this compound” cannot be generated. A thorough and extensive search of scientific literature and databases has yielded no specific information on this particular compound.

While the broader class of quinazoline derivatives has been the subject of considerable research, leading to the development of various bioactive agents, data pertaining to the synthesis, biological evaluation, and comparative studies of "2-[(4-orobenzyl)thio]-4,7-dimethylquinazoline" is not available in the public domain.

Scientific inquiry into quinazoline scaffolds has revealed a wide range of biological activities, including but not limited to, antimicrobial and anticancer properties. Numerous studies have detailed the synthesis of diverse quinazoline analogues and evaluated their efficacy against various cell lines and pathogens. These investigations often include comparative analyses against established reference compounds to ascertain the potency and selectivity of newly synthesized molecules.

However, without any specific research data on "this compound," it is impossible to provide an accurate and informative article that adheres to the requested outline. The required sections on activity and selectivity comparisons, evaluation against reference compounds, and analysis of structural diversities and their biological impact cannot be addressed for this specific, uncharacterized compound.

Therefore, the generation of an article with the stipulated focus and content is not feasible due to the absence of foundational research on “this compound”.

Future Research Directions and Translational Perspectives Non Clinical Human

Exploration of Novel Synthetic Routes for Enhanced Sustainability

The synthesis of quinazoline (B50416) derivatives has evolved significantly, with a growing emphasis on green chemistry principles to enhance sustainability. tandfonline.com Future research should focus on developing more environmentally benign and efficient methods for the synthesis of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline and its analogues.

Current synthetic strategies for related quinazoline compounds often involve multi-step processes. researchgate.net The development of one-pot, multi-component reactions would be a significant advancement. researchgate.net These approaches offer advantages such as reduced reaction times, lower energy consumption, and minimized waste generation. The use of deep eutectic solvents, which are biodegradable and low-cost, presents a promising alternative to conventional organic solvents. tandfonline.comrsc.org Furthermore, the application of microwave-assisted synthesis could lead to higher yields and shorter reaction times. researchgate.net The exploration of novel recyclable nanocatalysts, such as magnetic modified graphene oxide supported with copper, could also enhance the sustainability of the synthetic process by allowing for easy separation and reuse of the catalyst. nih.gov

Synthetic ApproachPotential Advantages for this compound
One-Pot, Multi-Component ReactionsIncreased efficiency, reduced waste, simplified purification
Deep Eutectic SolventsUse of biodegradable and non-toxic reaction media
Microwave-Assisted SynthesisAccelerated reaction rates, improved yields
Recyclable NanocatalystsEnhanced catalyst recovery and reuse, cost-effectiveness

Identification of New Biological Targets beyond Current Scope

Quinazoline derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govepa.gov While the specific biological targets of this compound are not yet fully elucidated, future research should aim to identify novel molecular targets beyond the currently known scope for this class of compounds.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict potential binding affinities of this compound against a panel of disease-relevant proteins. nih.gov This in silico screening can guide experimental validation through in vitro assays. Given the structural motifs of the compound, potential new targets could include various kinases, proteases, and receptors involved in signaling pathways implicated in diseases like cancer and inflammatory disorders. For instance, certain quinazoline derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov Investigating the effect of this compound on these and other related targets could uncover new therapeutic applications.

Development of Advanced Analytical Techniques for Compound Characterization

Robust and sensitive analytical techniques are crucial for the comprehensive characterization of this compound, including its purity, stability, and physicochemical properties. Future research should focus on the development and application of advanced analytical methodologies.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, will be instrumental for the quantification of the compound in complex biological matrices during preclinical studies. The development of validated analytical methods is a prerequisite for pharmacokinetic and metabolism studies. Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and X-ray crystallography, can provide detailed insights into the three-dimensional structure and conformation of the molecule, which is vital for understanding its interaction with biological targets. orientjchem.org Furthermore, techniques like thermogravimetric analysis (TGA) can be used to assess the thermal stability of the compound. orientjchem.org

Analytical TechniqueApplication in Characterization
LC-MS/MSQuantification in biological samples, metabolite identification
2D-NMR SpectroscopyDetailed structural elucidation and conformational analysis
X-ray CrystallographyDetermination of the precise three-dimensional molecular structure
Thermogravimetric Analysis (TGA)Assessment of thermal stability and degradation profile

Applications as Chemical Probes or Research Tools

Beyond its potential therapeutic applications, this compound could be developed as a chemical probe or research tool to investigate biological pathways. Its ability to potentially interact with specific biological targets can be harnessed to study the function of these targets in cellular processes.

To be an effective chemical probe, a compound should exhibit high potency, selectivity, and a well-understood mechanism of action. Future research could involve the synthesis of analogues of this compound with modifications that allow for the attachment of reporter groups, such as fluorescent tags or biotin, without compromising biological activity. These modified compounds could then be used in techniques like fluorescence microscopy and affinity chromatography to visualize the subcellular localization of their targets and to isolate and identify binding partners.

Advanced Preclinical Development Pathways for Promising Leads (Animal Studies Only)

Should this compound or its optimized analogues demonstrate significant in vitro activity and a favorable preliminary safety profile, the next step would be to pursue advanced preclinical development in animal models. These studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety of the compound before it can be considered for any potential clinical investigation.

Efficacy studies would be conducted in relevant animal models of disease. For example, if the compound shows potent anticancer activity in vitro, its antitumor effects could be evaluated in xenograft models where human cancer cells are implanted into immunocompromised mice. researchgate.net Pharmacokinetic studies in animals, such as rats or mice, would determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is critical for establishing a potential dosing regimen. Preliminary toxicology studies in animals would also be necessary to identify any potential adverse effects and to determine the maximum tolerated dose. researchgate.net

Q & A

Q. What are the key physicochemical properties of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline, and how do they influence experimental design?

Methodological Answer: The compound’s physicochemical properties are critical for solubility, formulation, and biological testing. While direct data for this specific compound is limited, structurally analogous derivatives (e.g., thiadiazol-2-yl acetamides) provide insights:

PropertyValue (Analog Example)Method of Determination
Molecular Weight~430–450 g/molMass spectrometry (HRMS)
SolubilityOrganic solvents (DMSO, DMF)HPLC/UV-Vis spectrophotometry
StabilitypH-sensitiveAccelerated stability testing

Experimental Design Implications:

  • Use polar aprotic solvents for in vitro assays to enhance dissolution.
  • Avoid aqueous buffers with extreme pH to prevent degradation.

Q. What synthetic routes are reported for thioether-containing quinazolines, and how can reaction conditions be optimized for this compound?

Methodological Answer: Synthesis typically involves nucleophilic substitution between a chloroquinazoline intermediate and a thiol (e.g., 4-chlorobenzyl mercaptan). Key optimization parameters include:

  • Temperature: 60–80°C to balance reaction rate and side-product formation .
  • Catalyst: Use triethylamine (TEA) or DBU to deprotonate the thiol and enhance nucleophilicity .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Example Protocol:

React 4,7-dimethyl-2-chloroquinazoline with 4-chlorobenzyl mercaptan (1:1.2 molar ratio) in DMF at 70°C for 12 hours.

Quench with ice-water, extract with dichloromethane, and purify via flash chromatography.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Purity Verification: Confirm compound integrity via HPLC (>95% purity) and NMR (e.g., δ 7.44–7.38 ppm for aromatic protons in DMSO-d6) .
  • Dose-Response Curves: Perform triplicate experiments with IC50 calculations to ensure reproducibility .

Case Study:
Inconsistent antimicrobial activity was resolved by standardizing broth microdilution assays (CLSI guidelines) and verifying compound stability in culture media .

Q. What advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.4–7.3 ppm) and methyl groups (δ 2.5–2.3 ppm) .
    • ¹³C NMR: Confirm quinazoline C-S bond formation (δ 165–160 ppm for carbonyl/thioether carbons) .
  • HRMS: Validate molecular formula (e.g., [M + Na]+ at m/z 444.02089) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Example Workflow:

Dissolve 5 mg in DMSO-d6 for NMR.

Compare experimental HRMS with theoretical values (<2 ppm error).

Q. How can structural modifications of this compound enhance its pharmacological profile?

Methodological Answer: Rational modifications target specific pharmacophores:

  • Thioether Linker: Replace with sulfoxide/sulfone to modulate electron density and target binding .
  • Chlorobenzyl Group: Introduce fluoro or nitro substituents to enhance lipophilicity or π-π stacking .
  • Quinazoline Core: Add electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .

Case Study:
Replacing the 4-chlorobenzyl group with a 4-fluorobenzyl moiety increased anticancer potency by 30% in MCF-7 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.